REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].Cl[CH2:7][CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[CH2:1]([N:3]([CH2:7][CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:4][CH3:5])[CH3:2]
|
Name
|
|
Quantity
|
175.4 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
152.5 g
|
Type
|
reactant
|
Smiles
|
ClCC=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 60°-70° C. for 13 hours
|
Duration
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13 h
|
Type
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CUSTOM
|
Details
|
diethylamine hydrochloride precipitated
|
Type
|
FILTRATION
|
Details
|
After filtering off the hydrochloride
|
Type
|
WASH
|
Details
|
the filtrate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried the layer
|
Type
|
ADDITION
|
Details
|
containing toluene with sodium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
after the addition of 1 g of di-tert-butylcatechol
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CC=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |